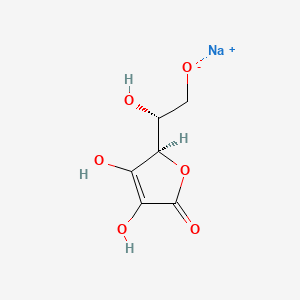
D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative.
Mechanism of Action
Target of Action
D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt, also known as Sodium Erythorbate It is most frequently used to develop and retain the coloring and taste in meat products .
Mode of Action
Sodium Erythorbate is a strong reducing agent . Its mode of action involves capturing oxygen, thereby reducing the formation of oxidation products in food . This prevents the deterioration of color, aroma, and taste .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to oxidation in food. By acting as an antioxidant, it inhibits the oxidation processes that can lead to changes in color, taste, and aroma .
Result of Action
The primary result of Sodium Erythorbate’s action is the prevention of color, aroma, and taste deterioration in food products . It also helps to inhibit the formation of carcinogenic substances such as nitrosamines in cured meats .
Action Environment
The action of Sodium Erythorbate can be influenced by environmental factors such as air, metal ions, heat, and light . In a dry state, the compound is relatively stable, but when in solution, it can undergo oxidative degradation if exposed to these factors . Therefore, appropriate storage conditions are crucial for maintaining its efficacy and stability.
Biochemical Analysis
Biochemical Properties
D-erythro-Hex-2-enonic acid, gamma-lactone, monosodium salt plays a significant role in biochemical reactions. It has strong reducing properties, similar to Vitamin C, and can capture oxygen, reducing the formation of oxidants in food, thereby preventing the deterioration of color, aroma, and taste .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by preventing the formation of carcinogens and eliminating adverse phenomena such as discoloration, odor, and turbidity in food and beverages .
Molecular Mechanism
At the molecular level, this compound exerts its effects by capturing oxygen, thereby reducing the formation of oxidants in food. This mechanism helps to prevent the deterioration of color, aroma, and taste .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is relatively stable under dry conditions, but when in solution, it is easily oxidized and deteriorated by air, metal ions, heat, or light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to cause hemolysis, a condition where red blood cells are destroyed before their natural life cycle ends .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can be used as a stabilizer for chemical raw materials, an important component of deoxygenation, anti-corrosion, and descaling solvents .
Properties
CAS No. |
7378-23-6 |
|---|---|
Molecular Formula |
C6H7NaO6 |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
sodium;2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethanolate |
InChI |
InChI=1S/C6H7O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;/q-1;+1 |
InChI Key |
RBWSWDPRDBEWCR-UHFFFAOYSA-N |
impurities |
... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/ |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |
Isomeric SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[Na+] |
Color/Form |
White, free-flowing crystals |
density |
1.2 (NTP, 1992) |
melting_point |
309 to 327 °F (decomposes) (NTP, 1992) |
physical_description |
Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative. DryPowder; OtherSolid White crystalline solid White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline] |
Related CAS |
89-65-6 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) Freely soluble in water, very slightly soluble in ethanol Soluble in water 16 g soluble in 100 mL wate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


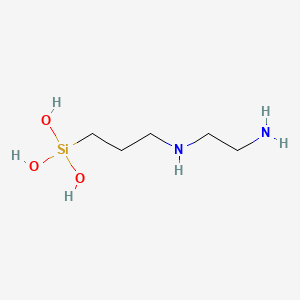
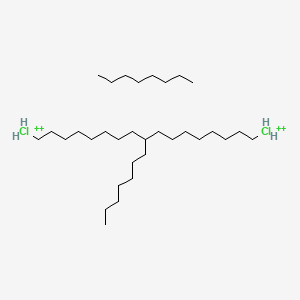
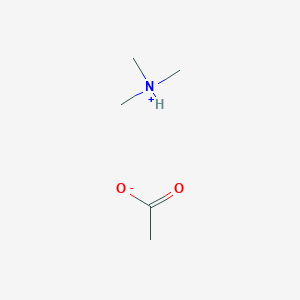
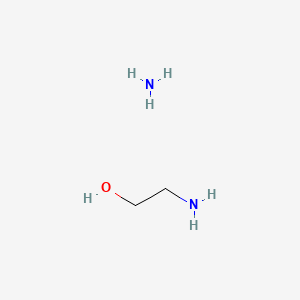
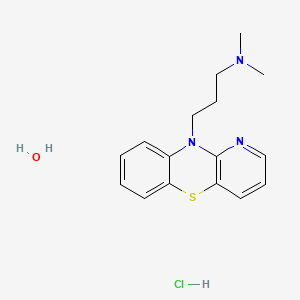
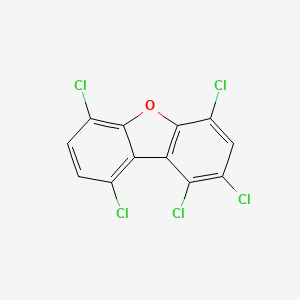
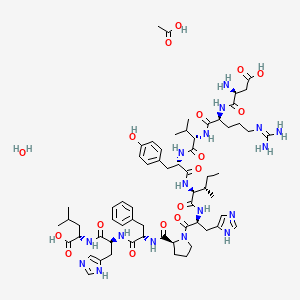
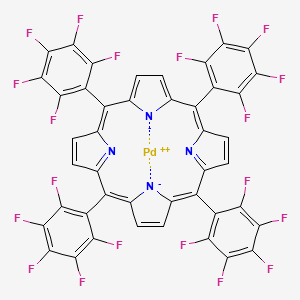
![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
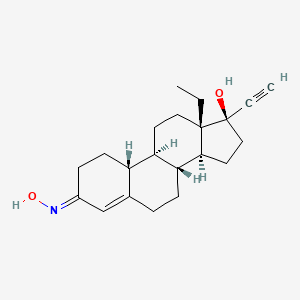
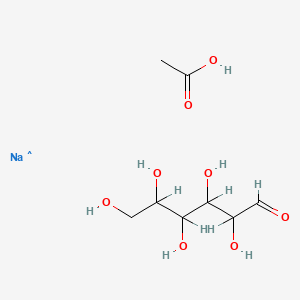
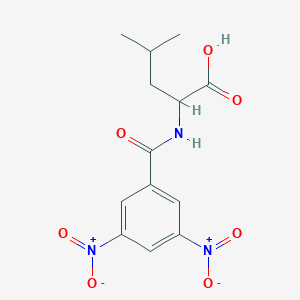
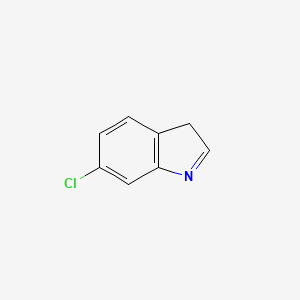
![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)
